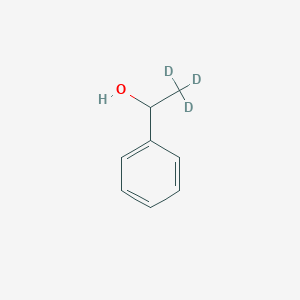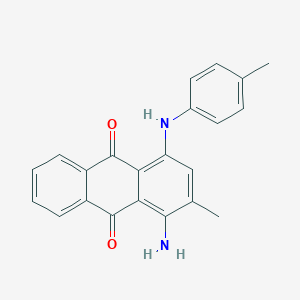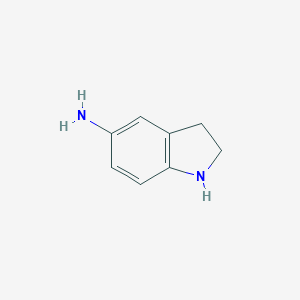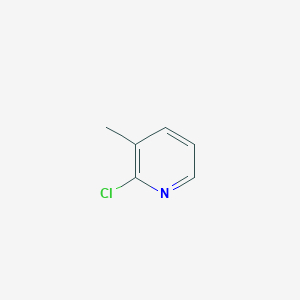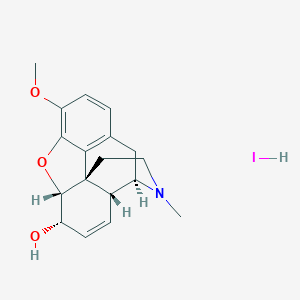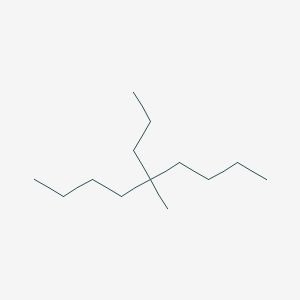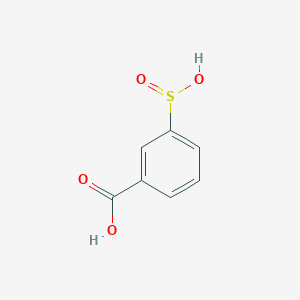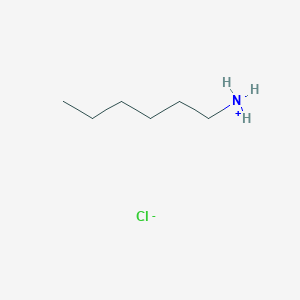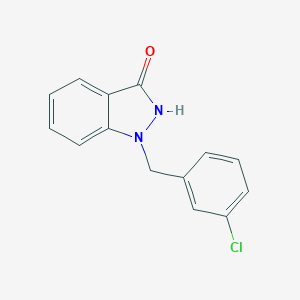
1H-Indazol-3-ol, 1-(m-chlorobenzyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazol-3-ol, 1-(m-chlorobenzyl)- is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been found to possess various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 1H-Indazol-3-ol, 1-(m-chlorobenzyl)- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). It may also induce apoptosis in cancer cells by activating caspases.
Effets Biochimiques Et Physiologiques
1H-Indazol-3-ol, 1-(m-chlorobenzyl)- has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1H-Indazol-3-ol, 1-(m-chlorobenzyl)- in lab experiments is its potential as a therapeutic agent for various diseases. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties, which make it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 1H-Indazol-3-ol, 1-(m-chlorobenzyl)-. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to explore its potential as a treatment for other diseases, such as viral infections and autoimmune disorders. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 1H-Indazol-3-ol, 1-(m-chlorobenzyl)- can be achieved through several methods, including the condensation of 2-chlorobenzaldehyde with 2-aminobenzyl alcohol in the presence of a base. Another method involves the reaction of 2-chlorobenzyl chloride with 2-aminobenzyl alcohol in the presence of a base. The yield of this synthesis method is around 60%.
Applications De Recherche Scientifique
1H-Indazol-3-ol, 1-(m-chlorobenzyl)- has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-tumor activity by inhibiting the proliferation of cancer cells. It has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to have anti-viral activity against the influenza virus.
Propriétés
Numéro CAS |
1025-59-8 |
|---|---|
Nom du produit |
1H-Indazol-3-ol, 1-(m-chlorobenzyl)- |
Formule moléculaire |
C14H11ClN2O |
Poids moléculaire |
258.7 g/mol |
Nom IUPAC |
1-[(3-chlorophenyl)methyl]-2H-indazol-3-one |
InChI |
InChI=1S/C14H11ClN2O/c15-11-5-3-4-10(8-11)9-17-13-7-2-1-6-12(13)14(18)16-17/h1-8H,9H2,(H,16,18) |
Clé InChI |
ZRZSYDHZWHSHMQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)NN2CC3=CC(=CC=C3)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)NN2CC3=CC(=CC=C3)Cl |
Autres numéros CAS |
1025-59-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



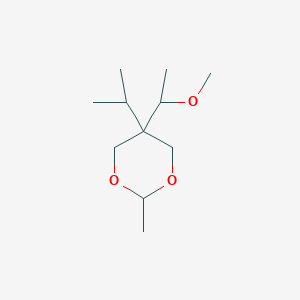
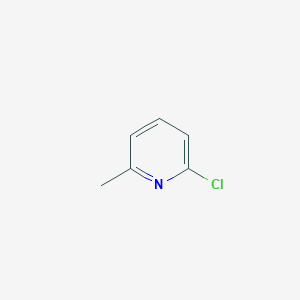
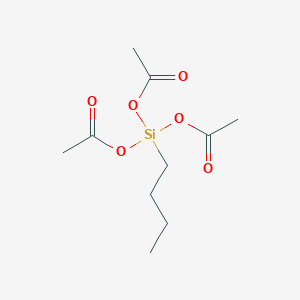
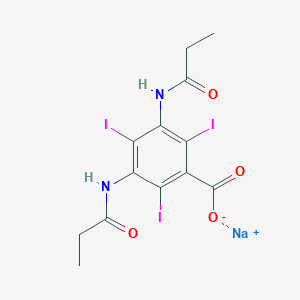
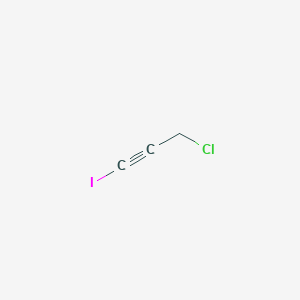
![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)
